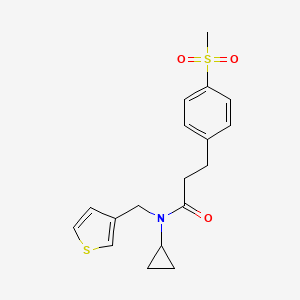
N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide, also known as CP-945,598, is a synthetic compound that has been extensively studied for its potential pharmaceutical uses.
Mécanisme D'action
N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide works by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which have anti-inflammatory and analgesic effects. Additionally, this compound has been shown to modulate the activity of the endocannabinoid system in the brain, which may play a role in its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, it has been shown to decrease the levels of pro-inflammatory cytokines and chemokines in the blood and tissues. It has also been shown to decrease the levels of stress hormones such as corticosterone and to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for FAAH. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide. One area of research is the development of more potent and selective FAAH inhibitors. Additionally, the therapeutic potential of this compound for the treatment of inflammatory diseases, neuropathic pain, and anxiety disorders should be further explored. Finally, the potential for off-target effects and toxicity should be carefully studied to ensure the safety of any potential therapeutic uses of this compound.
Méthodes De Synthèse
N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide is synthesized through a multistep process that involves the reaction of several chemical intermediates. The synthesis begins with the reaction of cyclopropylmagnesium bromide with 3-(4-bromophenyl)propanoic acid, followed by the reaction of the resulting cyclopropylpropanoic acid with thiophen-3-ylmethanol. The final step involves the reaction of the resulting intermediate with methylsulfonyl chloride to yield this compound.
Applications De Recherche Scientifique
N-cyclopropyl-3-(4-(methylsulfonyl)phenyl)-N-(thiophen-3-ylmethyl)propanamide has been extensively studied for its potential therapeutic uses, particularly as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been studied for its potential use in the treatment of neuropathic pain and anxiety disorders.
Propriétés
IUPAC Name |
N-cyclopropyl-3-(4-methylsulfonylphenyl)-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-24(21,22)17-7-2-14(3-8-17)4-9-18(20)19(16-5-6-16)12-15-10-11-23-13-15/h2-3,7-8,10-11,13,16H,4-6,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBJSTLIGMURMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

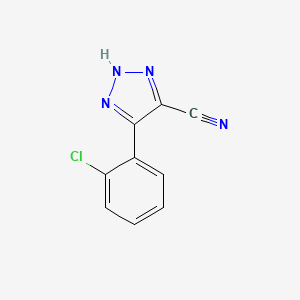

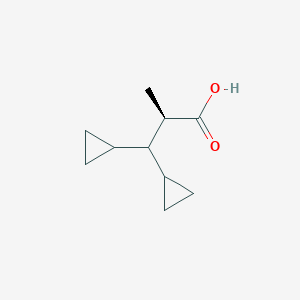
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2655269.png)
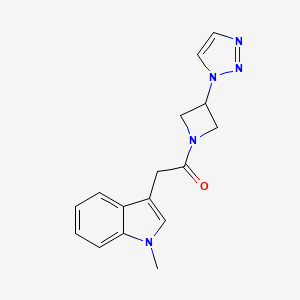
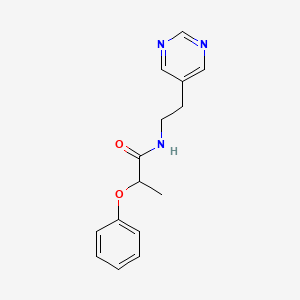

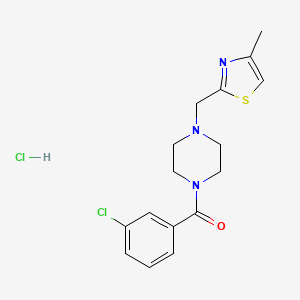

![1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2655284.png)

![4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine](/img/structure/B2655286.png)
![Ethyl 4-chloroimidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B2655287.png)
